![molecular formula C15H12O3 B14208278 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde CAS No. 825633-05-4](/img/structure/B14208278.png)
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde is a complex organic compound belonging to the naphthofuran family Naphthofurans are heterocyclic compounds that contain a fused furan ring and naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde typically involves the cyclization of naphthoxy ketones. One common method is the cyclodehydration of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis likely involves similar cyclization reactions on a larger scale. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde involves interactions with various molecular targets and pathways. For example, naphthofuran derivatives have been shown to inhibit enzymes like hepatocyte nuclear factor 4 alpha (HNF4α) and nicotinic acetylcholine receptors (nAChR) . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formyl-5-ethoxymethylfuran: Another furan derivative with similar structural features.
5-Hydroxymethyl-2-furancarboxylic acid: A related compound with a hydroxyl group and carboxylic acid functionality.
Uniqueness
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both hydroxyl and aldehyde functional groups
Eigenschaften
CAS-Nummer |
825633-05-4 |
|---|---|
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-ethyl-5-hydroxybenzo[g][1]benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C15H12O3/c1-2-14-12(8-16)11-7-13(17)9-5-3-4-6-10(9)15(11)18-14/h3-8,17H,2H2,1H3 |
InChI-Schlüssel |
DRCVIMRWHQKPCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


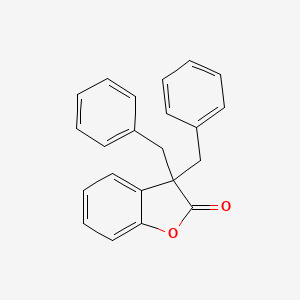
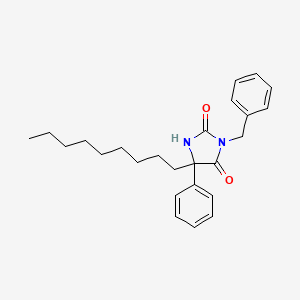

![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
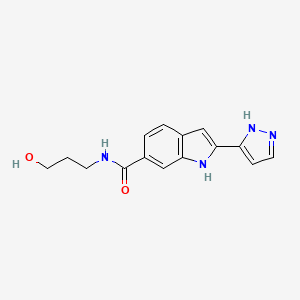
![{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14208223.png)
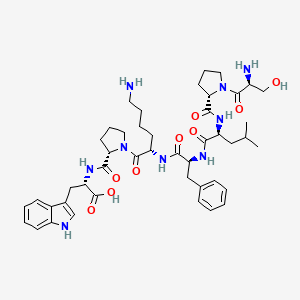
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
![Acetonitrile, 2,2'-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14208240.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)
![3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-](/img/structure/B14208246.png)
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)
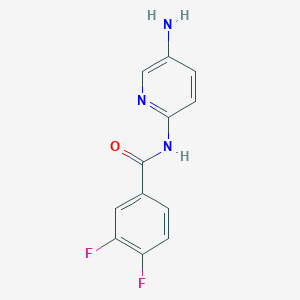
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl-](/img/structure/B14208273.png)
